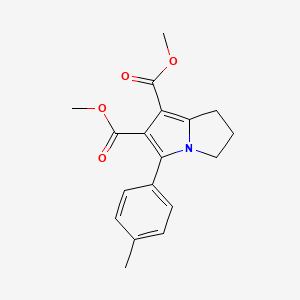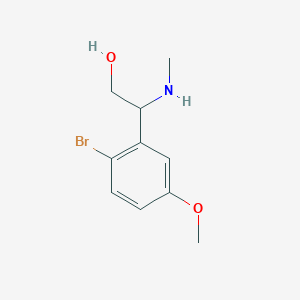
4-(N'-Hydroxycarbamimidoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N’-Hydroxycarbamimidoyl)benzamide is a versatile small molecule scaffold that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a hydroxycarbamimidoyl group.
Vorbereitungsmethoden
The synthesis of 4-(N’-Hydroxycarbamimidoyl)benzamide can be achieved through various synthetic routes. One notable method involves the nitrilase-catalyzed hydration of substituted terephthalonitriles in an aqueous medium to afford (ammonium) 4-cyanobenzoic acids . This process is followed by further chemical modifications to introduce the hydroxycarbamimidoyl group. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
4-(N’-Hydroxycarbamimidoyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(N’-Hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(N’-Hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity. This modulation can lead to various biological effects, such as enzyme inhibition or activation, which are crucial for its therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-(N’-Hydroxycarbamimidoyl)benzamide can be compared with other similar compounds, such as:
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: This compound is a potent histone deacetylase inhibitor with significant antiproliferative activity against cancer cell lines.
4-(N’-Hydroxycarbamimidoyl)benzoic acid: Another related compound with similar structural features but different functional groups.
The uniqueness of 4-(N’-Hydroxycarbamimidoyl)benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1094300-17-0 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
4-[(E)-N'-hydroxycarbamimidoyl]benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |
InChI-Schlüssel |
AZTOWTOBHDLODP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=N\O)/N)C(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2654152.png)

![1-(3-chloro-4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654155.png)



![2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2654161.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2654164.png)
![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)

![4-tert-butyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2654167.png)
